Bienvenue dans la boutique en ligne BenchChem!

Arprinocid

Coccidiosis Poultry Science Anticoccidial Efficacy

Arprinocid is a synthetic purine analogue primarily used as a coccidiostat in poultry to prevent and treat coccidiosis, a parasitic disease caused by Eimeria species. Its mechanism of action involves inhibiting hypoxanthine-guanine transport in the parasite, disrupting nucleic acid synthesis.

Molecular Formula C12H9ClFN5
Molecular Weight 277.68 g/mol
CAS No. 55779-18-5
Cat. No. B118496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArprinocid
CAS55779-18-5
Synonyms9-[(2-Chloro-6-fluorophenyl)methyl]-9H-purin-6-amine;  6-Amino-9-(2-chloro-6-fluorobenzyl)purine;  Arpocox;  MK 302; 
Molecular FormulaC12H9ClFN5
Molecular Weight277.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F
InChIInChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
InChIKeyNAPNOSFRRMHNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arprinocid (CAS 55779-18-5): A Purine Analogue Coccidiostat for Poultry and Antiprotozoal Research


Arprinocid is a synthetic purine analogue primarily used as a coccidiostat in poultry to prevent and treat coccidiosis, a parasitic disease caused by Eimeria species [1]. Its mechanism of action involves inhibiting hypoxanthine-guanine transport in the parasite, disrupting nucleic acid synthesis [2]. The compound is also recognized for its potent in vivo activity against murine Toxoplasma gondii, expanding its utility in antiprotozoal research [3].

Why Arprinocid Cannot Be Interchanged with Other Coccidiostats: A Basis for Evidence-Based Procurement


The selection of an anticoccidial agent for poultry production or research requires careful consideration of specific efficacy profiles. Arprinocid's activity is characterized by its unique purine analogue structure, which dictates a specific spectrum of activity, timing of action within the parasite lifecycle, and a distinct resistance development profile [1]. Direct substitution with other common coccidiostats like monensin (an ionophore) or halofuginone can lead to suboptimal disease control, as these compounds exhibit different potency levels, act on different parasitic stages, and can be compromised by cross-resistance patterns [2]. The quantitative evidence detailed below establishes the precise performance parameters that define arprinocid's place in a strategic anticoccidial program.

Quantitative Evidence for Arprinocid's Superiority Over Key Comparators


Arprinocid Provides Superior Lesion Score Reduction Compared to Monensin Under Severe Coccidial Challenge

In floor-pen trials with severe mixed coccidial exposure, arprinocid at doses of 60 and 80 ppm resulted in significantly lower intestinal lesion scores than did a 40 ppm dose of arprinocid or a 120 ppm dose of the widely used ionophore monensin [1].

Coccidiosis Poultry Science Anticoccidial Efficacy

Arprinocid Demonstrates Equivalent or Superior Productivity to Halofuginone, Monensin, and Nicarbazin in European Pen Trials

A series of pen trials conducted in Europe directly compared the productivity of broilers treated with arprinocid against those treated with halofuginone, monensin, and nicarbazin. The results showed that the performance (weight gain, feed efficiency) of birds on arprinocid (50-70 ppm) was either equivalent to or significantly superior (P < 0.05) to that of birds treated with the comparator drugs at their standard use levels [1].

Broiler Performance Feed Conversion Coccidiosis Prophylaxis

Arprinocid Exhibits a Slower Rate of Resistance Development Compared to the Quinolone Decoquinate

In an experimental model designed to assess the development of drug resistance, arprinocid required seven serial passages in chickens to induce resistance in Eimeria tenella. In contrast, the quinolone anticoccidial decoquinate developed resistance after eight passages under the same protocol [1]. This finding places arprinocid in a more favorable resistance-development category.

Drug Resistance Eimeria tenella Anticoccidial Stewardship

Arprinocid's In Vivo Activity Against Murine Toxoplasmosis Establishes a Benchmark for Antiprotozoal Potency

In a murine model of acute toxoplasmosis, arprinocid demonstrated potent in vivo activity, achieving a 100% survival rate in infected mice at an oral dose of 10 mg/kg, compared to a 0% survival rate in untreated controls [1]. This establishes a clear benchmark for its potency against this opportunistic pathogen.

Toxoplasma gondii In Vivo Efficacy Antiparasitic Research

Arprinocid's Active Metabolite, Arprinocid-1-N-Oxide, is Over 350-Fold More Potent than the Parent Compound Against Toxoplasma gondii In Vitro

In vitro studies reveal that arprinocid-1-N-oxide, a primary metabolite of arprinocid, is the key active moiety. The metabolite exhibited an IC50 of 0.061 ± 0.028 µM against Toxoplasma gondii, which is 367-fold more potent than the parent compound's IC50 of 22.4 ± 5.0 µM in the same assay [1].

Prodrug Metabolism In Vitro Potency Toxoplasma gondii

Evidence-Based Application Scenarios for Arprinocid in Research and Industry


Prophylaxis in Broiler Operations with High Coccidial Challenge

Given the evidence that 60-80 ppm arprinocid provides superior lesion control compared to 120 ppm monensin under severe infection pressure, this compound is a strategic choice for broiler integrators facing recurrent or high-level coccidial challenges. Its use can minimize intestinal damage, thereby preserving feed conversion and growth rates where other drugs may falter [1].

Rotation Programs for Anticoccidial Resistance Management

The finding that arprinocid requires 7 passages to induce resistance, compared to 8 for decoquinate, positions it as a valuable component in drug rotation or shuttle programs [1]. Its distinct mechanism of action (purine analogue) further supports its use in rotation to mitigate the risk of cross-resistance with ionophores or other chemical classes, extending the useful life of all anticoccidials in a program [2].

In Vivo Murine Model for Evaluating Antiprotozoal Therapies

Arprinocid's established in vivo efficacy (100% survival at 10 mg/kg) against murine toxoplasmosis makes it a reliable positive control compound for researchers developing novel antiprotozoal agents. It can serve as a benchmark in comparative efficacy studies or be used to induce and study drug-resistant strains of Toxoplasma gondii [1].

Investigating Prodrug Activation and Purine Metabolism in Apicomplexan Parasites

The dramatic 367-fold increase in in vitro potency of its metabolite, arprinocid-1-N-oxide, makes this compound an excellent tool for studying prodrug activation mechanisms and purine salvage pathways in Toxoplasma gondii and Eimeria species. Researchers can use arprinocid and its metabolite to dissect the role of parasite-encoded enzymes in drug metabolism and target activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arprinocid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.